1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds that play a crucial role in various biological and chemical processes
Preparation Methods
The synthesis of 1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzyl bromide with imidazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme inhibition in metabolic pathways.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid can be compared with other fluorinated imidazole derivatives, such as:
1-(2-Fluorobenzyl)-1H-imidazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different chemical and biological properties.
1-(2-Fluorobenzyl)-2H-imidazole-4-carboxylic acid: Variation in the imidazole ring structure, affecting its reactivity and applications.
1-(2-Fluorobenzyl)-1H-benzimidazole-4-carboxylic acid: Incorporation of a benzimidazole ring, which may enhance its stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-8(9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEUZCMQDLUSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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